molecular formula C11H15NO4S B273713 N-lactoyl-2,4-dimethylbenzenesulfonamide

N-lactoyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B273713
M. Wt: 257.31 g/mol
InChI Key: IVVZRXRVZGNIBU-UHFFFAOYSA-N
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Description

N-lactoyl-2,4-dimethylbenzenesulfonamide is an organic compound with a sulfonamide functional group. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a sulfonyl group attached to a hydroxypropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-lactoyl-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylphenylamine with sulfonyl chloride, followed by the addition of a hydroxypropanamide group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-lactoyl-2,4-dimethylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-lactoyl-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-lactoyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Another sulfonamide derivative with similar structural features.

    N-(2,4-dimethylphenyl)sulfonylbenzamide: A compound with a benzamide moiety instead of a hydroxypropanamide group.

Uniqueness

N-lactoyl-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide

InChI

InChI=1S/C11H15NO4S/c1-7-4-5-10(8(2)6-7)17(15,16)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14)

InChI Key

IVVZRXRVZGNIBU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C

Origin of Product

United States

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